molecular formula C10H19BO3 B177524 (E)-2-(2-Ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1201905-61-4

(E)-2-(2-Ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B177524
M. Wt: 198.07 g/mol
InChI Key: MRAYNLYCQPAZJN-BQYQJAHWSA-N
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Description

“(E)-2-(2-Ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is also known as “(E)-2-Ethoxyvinylboronic acid pinacol ester”. It has the molecular formula C10H19BO3 .


Synthesis Analysis

This compound can be synthesized from 2-chloro-4-methylsulfanyl-pyrimidine, Na2CO3, and 2-[(E)-2-ethoxyvinyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in 1,2-dimethoxyethane . This reaction is a key step to synthesize Azaindole and diazaindoles from chloroamino-N-heterocycles .


Molecular Structure Analysis

The molecular structure of this compound consists of a boron atom bonded to three oxygen atoms, forming a 1,3,2-dioxaborolane ring. Attached to this ring is an ethoxyvinyl group .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 198.07 g/mol . Other physical and chemical properties are not specified in the search results.

Scientific Research Applications

Crystal Structure Analysis

The crystal structure of a compound derived from (E)-2-(2-ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been analyzed using single-crystal X-ray diffractometer data. This study revealed important structural details, including the molecule's orthorhombic space group and the distances between atoms, which are crucial for understanding the chemical properties and potential applications of these compounds (Seeger & Heller, 1985).

Selective Synthesis Applications

A highly selective synthesis method using 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane as a building block was reported. This method leverages palladium-catalyzed Suzuki–Miyaura cross-coupling, demonstrating the compound's utility in selective organic synthesis (Szudkowska‐Fratczak et al., 2014).

Synthesis of Derivatives

Synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives, starting from (E)-2-(2-ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, has been explored. These derivatives have been evaluated for their inhibitory activity against serine proteases, including thrombin (Spencer et al., 2002).

Enol Borates and Aldehyde Reactions

Studies on ketone-derived enol borates, particularly those with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane unit, have shown their stability and potential in synthesizing syn-aldols through addition to aldehydes (Hoffmann et al., 1987).

Fluorescence Probes

A series of boronate ester fluorescence probes based on the (E)-2-(2-ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure have been developed for the detection of hydrogen peroxide, demonstrating the compound's utility in chemical sensing applications (Lampard et al., 2018).

Building Block for Silicon-Based Drugs

This compound has been used as a building block in the synthesis of biologically active silicon-based drugs, showcasing its versatility in drug development (Büttner et al., 2007).

Curing Activity in Epoxy Resins

The compound's derivatives have shown potential as curing agents in epoxy resins, indicating its utility in materials science and engineering (Gao et al., 2014).

Safety And Hazards

This compound is classified as a combustible liquid (Category 4, H227). Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and no smoking. Protective gloves, protective clothing, eye protection, and face protection should be worn. In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used for extinction. The compound should be stored in a well-ventilated place and kept cool .

properties

IUPAC Name

2-[(E)-2-ethoxyethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19BO3/c1-6-12-8-7-11-13-9(2,3)10(4,5)14-11/h7-8H,6H2,1-5H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRAYNLYCQPAZJN-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=COCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(2-Ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

1201905-61-4, 1360111-87-0
Record name 2-[(E)-2-ethoxyethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-Ethoxyethene-2-boronic acid pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-2-(2-Ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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(E)-2-(2-Ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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(E)-2-(2-Ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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(E)-2-(2-Ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Citations

For This Compound
10
Citations
M Yoshikawa, M Saitoh, T Katoh, T Seki… - Journal of medicinal …, 2018 - ACS Publications
We report the discovery of 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine derivatives as a novel class of receptor interacting protein 1 (RIP1) kinase inhibitors. On the basis of the …
Number of citations: 76 pubs.acs.org
P Innocenti, H Woodward, L O'Fee… - Organic & biomolecular …, 2015 - pubs.rsc.org
Fused pyrimidine cores are privileged kinase scaffolds, yet few examples of the 2-amino-pyrido[3,4-d]pyrimidine chemotype have been disclosed in the context of kinase inhibitor …
Number of citations: 20 pubs.rsc.org
M Monier, D Abdel-Latif, A El-Mekabaty… - Current Organic …, 2019 - ingentaconnect.com
The aim of this work is to discuss the chemistry of pyrido[3,4-d]pyrimidines as one of the most important heterocyclic compounds with remarkable synthetic, biological and medical …
Number of citations: 25 www.ingentaconnect.com
B Lagu, X Wu, S Kulkarni, R Paul… - Journal of medicinal …, 2022 - ACS Publications
CD38 is one of the major nicotinamide adenine dinucleotide (NAD + )- and nicotinamide adenine dinucleotide phosphate (NADP + )-consuming enzymes in mammals. NAD + , NADP + …
Number of citations: 5 pubs.acs.org
PG Humphreys, NA Anderson… - Journal of Medicinal …, 2022 - ACS Publications
The bromodomain and extra terminal (BET) family of proteins are an integral part of human epigenome regulation, the dysregulation of which is implicated in multiple oncology and …
Number of citations: 2 pubs.acs.org
P Innocenti, H Woodwarda, L O'Feea, S Hoelder - academia.edu
Fused pyrimidine cores are privileged kinase scaffolds, yet few examples of the 2-amino-pyrido [3, 4-d] pyrimidine chemotype have been disclosed in the context of kinase inhibitor …
Number of citations: 2 www.academia.edu
W Darlow - 2022 - repository.icr.ac.uk
Chemically induced degradation has emerged as a valuable tool in chemical biology and medicinal chemistry for both potential therapies, and to investigate protein function. Proteolysis …
Number of citations: 2 repository.icr.ac.uk
DK Whelligan, DW Thomson, D Taylor… - The Journal of Organic …, 2010 - ACS Publications
An efficient two-step route to a broad range of aza- and diazaindoles was established, starting from chloroamino-N-heterocycles, without the need for protecting groups. The method …
Number of citations: 74 pubs.acs.org
F Crestey, G Hooyberghs, JL Kristensen - Tetrahedron, 2012 - Elsevier
This study describes a very efficient strategy for the synthesis of two new bridged-nicotine analogues. Starting from either 4- or 3-chloropyridine the desired tricyclic ring systems are …
Number of citations: 11 www.sciencedirect.com
IN Petersen, F Crestey, AA Jensen… - ACS Medicinal …, 2015 - ACS Publications
Conformational restriction of the pyrrolidine nitrogen in nicotine by the introduction of an ethylene bridge provided a potent and selective antagonist of the α4β2-subtype of the nicotinic …
Number of citations: 6 pubs.acs.org

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